Methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-3-20-11-6-4-10(5-7-11)15-22(17,18)12-8-9-21-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWQHGEJPRMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C14H15NO5S2
- Molecular Weight : 341.4 g/mol
- CAS Number : 895260-97-6
The structure features a thiophene ring, which is known for its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.
Antimicrobial Activity
Research has indicated that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. In a study involving derivatives of sulfadiazine, compounds similar to methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate demonstrated enhanced inhibition against various bacterial strains. The compound's structure allows it to interact effectively with bacterial enzymes, potentially leading to the development of new antibiotics.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiophene derivatives have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. A related study showed that modifications in the thiophene structure could enhance cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the sulfamoyl group enhances charge mobility, which is crucial for the efficiency of electronic devices.
Polymer Chemistry
In polymer synthesis, compounds like this compound can serve as monomers or additives to improve the thermal stability and mechanical properties of polymers. Research indicates that incorporating such thiophene-based compounds into polymers can lead to materials with superior performance characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with IC50 values lower than standard antibiotics. |
| Study B | Anticancer Activity | Showed enhanced cytotoxicity against AGS gastric cancer cells, suggesting potential as a therapeutic agent. |
| Study C | Organic Electronics | Reported improved charge mobility in devices using thiophene derivatives, leading to higher efficiency in OLEDs. |
Mechanism of Action
The mechanism of action of Methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Methyl 3-{[2-Methoxy-4-(phenylamino)phenyl]sulfamoyl}thiophene-2-carboxylate
- Molecular Formula : C₁₉H₁₈N₂O₅S₂ (MW: 394.47 g/mol) .
- Key Differences: Replaces the 4-ethoxy group with a 2-methoxy-4-(phenylamino)phenyl substituent.
- This compound is cataloged by Thermo Scientific Chemicals, indicating its use in receptor-targeted studies .
Methyl 3-(N-(4-(Isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (Compound 10h)
- Role : PPARβ/δ antagonist .
- Key Differences: Substitutes the 4-ethoxy group with a 4-(isopentylamino)-2-methoxyphenyl moiety.
- This structural feature correlates with its activity as a nuclear receptor antagonist .
Methyl 3-(Morpholin-4-ylsulfamoyl)thiophene-2-carboxylate
- Structure : Features a morpholine ring instead of the 4-ethoxyphenyl group .
- Implications : The morpholine substituent introduces a polar, oxygen-containing heterocycle, which may enhance solubility in aqueous media compared to the ethoxy analogue.
Thifensulfuron-methyl
- Structure : Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate .
- Application : Sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants .
- Key Differences : Incorporates a triazine ring instead of the 4-ethoxyphenyl group.
- Implications : The triazine moiety is critical for herbicidal activity, demonstrating how substituent choice shifts applications from pharmacology to agriculture.
Metsulfuron-methyl
Comparative Data Table
Research Findings and Implications
- In contrast, the triazine group in thifensulfuron-methyl acts as an electron-deficient heterocycle, critical for herbicidal activity . Lipophilicity: Compounds with alkylamino groups (e.g., isopentylamino in 10h) exhibit increased lipophilicity, enhancing blood-brain barrier penetration, whereas morpholine derivatives prioritize solubility .
Biological Activity :
Synthetic Accessibility :
- While synthesis details for the target compound are sparse, analogues like 10h are synthesized via sulfamoylation of thiophene precursors, suggesting shared synthetic pathways .
Biological Activity
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthetic methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring, a sulfamoyl group, and an ethoxyphenyl moiety. The synthesis typically involves multi-step organic reactions including:
- Formation of the Thiophene Ring : Achieved through cyclization of suitable precursors under acidic or basic conditions.
- Sulfamoyl Group Introduction : Reaction with sulfonamide reagents, often catalyzed.
- Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The sulfamoyl group can form hydrogen bonds with active site residues of enzymes, while the thiophene ring may engage in π-π interactions with aromatic amino acids, potentially modulating enzyme activity or receptor interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
This compound has been evaluated for its anticancer activity across different cancer cell lines. For instance, it demonstrated significant cytotoxic effects against HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells, with IC50 values indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10.5 | |
| K562 | 12.3 | |
| MDA-MB-361 | 15.0 |
Mechanisms of Anticancer Activity
The anticancer effects are believed to result from the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. Studies suggest that the compound may activate caspase cascades leading to programmed cell death .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited selective toxicity towards malignant cells while sparing normal fibroblasts, highlighting its potential therapeutic window.
- Antimicrobial Evaluation : Another investigation focused on its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound displayed significant inhibition zones in agar diffusion assays, affirming its potential as a broad-spectrum antimicrobial agent .
Research Applications
The compound's unique structure allows it to serve as a versatile building block in organic synthesis and drug development. Its applications extend beyond medicinal chemistry into materials science, where it may be utilized in the development of organic semiconductors and photovoltaic devices .
Q & A
Q. What are the common synthetic routes for Methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate, and what purification methods are recommended?
The synthesis typically involves sulfamoylation of a thiophene precursor. For example, similar compounds are synthesized via coupling reactions using catalysts like DCC and DMAP, followed by purification via flash chromatography with ethyl acetate/petroleum ether mixtures. Key steps include inert atmosphere conditions and reaction monitoring via TLC .
Q. How is this compound characterized to confirm structural integrity?
Characterization employs ¹H/¹³C NMR to verify substituent positions and sulfamoyl linkages. IR spectroscopy confirms functional groups (e.g., sulfonamide N-H stretches at ~3300 cm⁻¹). Single-crystal X-ray diffraction may resolve ambiguities in regiochemistry, as demonstrated in related thiophene derivatives .
Q. What are the solubility and stability profiles of this compound under experimental storage conditions?
The compound is soluble in DMSO (up to 100 mg/mL) and stable at -20°C when protected from light. Degradation risks include hydrolysis of the ester group in aqueous buffers; anhydrous DMSO is recommended for stock solutions .
Q. What biological targets or pathways are associated with this compound?
Structural analogs act as PPARβ/δ inverse agonists (e.g., ST247), suggesting potential modulation of lipid metabolism or inflammation pathways. Target validation requires competitive binding assays and gene expression profiling in relevant cell models .
Advanced Research Questions
Q. How do structural modifications to the 4-ethoxyphenyl or sulfamoyl groups influence bioactivity?
Replacing the ethoxy group with methoxy (as in Thifensulfuron-methyl) reduces PPARβ/δ affinity but enhances herbicidal activity, indicating substituent-dependent target selectivity. Quantitative structure-activity relationship (QSAR) studies using Hammett constants can predict electronic effects .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves residual starting materials (<0.5% threshold). Mass spectrometry identifies sulfonamide dimer byproducts formed during prolonged reaction times .
Q. How can conflicting data regarding metabolic stability in different species be resolved?
Interspecies variations in cytochrome P450 isoforms require comparative microsomal incubation studies (human vs. rodent). LC-MS/MS analysis of phase I metabolites, coupled with molecular docking, predicts metabolic hotspots .
Q. What computational methods are suitable for predicting the compound’s binding modes with putative protein targets?
Molecular dynamics simulations using AMBER or GROMACS, initialized with docking results from AutoDock Vina, provide free energy landscapes. QM/MM optimization of sulfamoyl-protein interactions improves pose accuracy .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
